Benzyl vinyl carbonate

Descripción general

Descripción

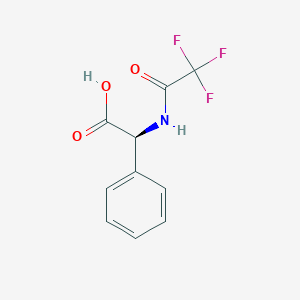

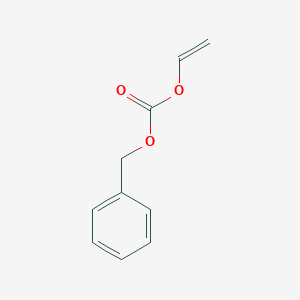

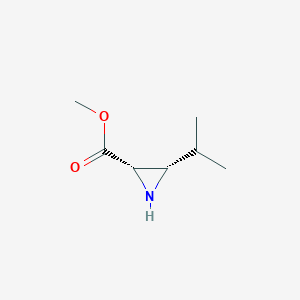

Benzyl Vinyl Carbonate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of Benzyl Vinyl Carbonate has been reported in the literature. One method involves the reaction with potassium fluoride and 18-crown-6 ether in acetonitrile at 70°C for 3.5 hours . Another method involves isolating the product by crystallization .

Molecular Structure Analysis

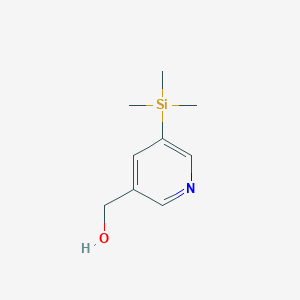

The molecular structure of Benzyl Vinyl Carbonate consists of a benzyl group and a vinyl carbonate group. The benzyl group is based on methylbenzene (toluene), with one H removed from the methyl group . The vinyl group is a type of unsaturated hydrocarbon that contains a carbon-carbon double bond .

Chemical Reactions Analysis

Benzyl Vinyl Carbonate can undergo various chemical reactions. For instance, it can be involved in the hydrogenation of unsaturated double bonds with molecular hydrogen, an efficient atom-economic approach to the production of a wide range of fine chemicals . This process is sustainable as it does not produce wastes .

Physical And Chemical Properties Analysis

Benzyl Vinyl Carbonate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The compound is insoluble in available organic solvents .

Aplicaciones Científicas De Investigación

Preparation of Benzyl-N-vinyl Carbamate

Benzyl-N-vinyl carbamate is a valuable synthetic intermediate . An improved method has been developed for its preparation, which can be easily scaled up . This method involves the codistillation of vinyl isocyanate (formed by the Curtius rearrangement of acryloyl azide) with a solvent such as toluene into benzyl alcohol containing a catalyst and inhibitor .

Synthesis of β-lactam Antibiotics

Z-Vinylamine, a derivative of Benzyl-N-vinyl carbamate, undergoes alkylation readily on the carbon R to the nitrogen . This property has been used in the synthesis of β-lactam antibiotics .

Polymerization to Polyvinylamine Derivatives

Compounds such as Benzyl-N-vinyl carbamate can be readily polymerized to polyvinylamine derivatives . This property has potential applications in the development of new materials .

Intermediate for New Drug Candidates

A major pharmaceutical company has expressed interest in Benzyl-N-vinyl carbamate as an intermediate for a new drug candidate . This highlights the potential of this compound in pharmaceutical research .

Protective and Decorative Coatings

Vinyl carbonates or vinyl carbamates, like Benzyl vinyl carbonate, can overcome the health hazards associated with acrylates and methacrylates, which are the state-of-the-art monomers for protective and decorative coatings . They have similar photoreactivity to (meth)acrylates but generally lower cytotoxicity .

Anticonvulsant N-methyl-O-benzyl Carbamate

The anticonvulsant N-methyl-O-benzyl carbamate was obtained in a vibrational ball-mill . This indicates the potential use of Benzyl vinyl carbonate in the synthesis of anticonvulsant drugs .

Safety And Hazards

Benzyl Vinyl Carbonate is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl ethenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSHJHHDLLAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl vinyl carbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)